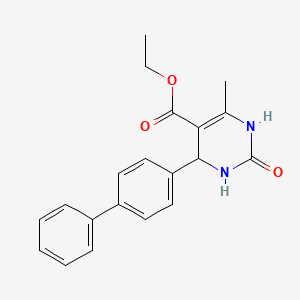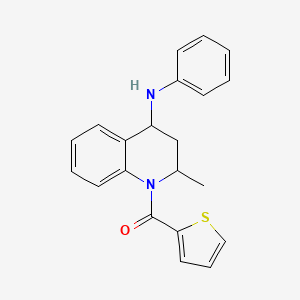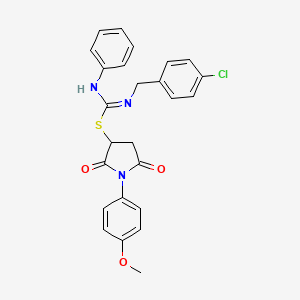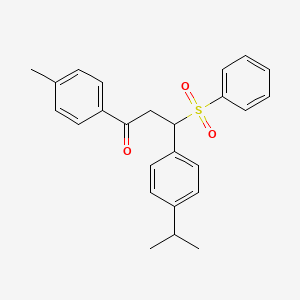
ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as EPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPM is a pyrimidine derivative that has shown promising results in scientific research for its ability to inhibit various enzymes and proteins.
作用機序
The mechanism of action of ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the inhibition of enzymes and proteins that play a crucial role in various biological processes. For example, ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibits acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate increases the levels of acetylcholine in the brain, which can improve cognitive function. Similarly, ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibits xanthine oxidase, an enzyme that produces uric acid. By inhibiting xanthine oxidase, ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can reduce the levels of uric acid in the body, which can be beneficial in the treatment of gout.
Biochemical and Physiological Effects:
ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to have several biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which can improve mood and cognitive function. ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been found to reduce the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which can reduce inflammation in the body. Additionally, ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to reduce the levels of uric acid in the blood, which can be beneficial in the treatment of gout.
実験室実験の利点と制限
One of the major advantages of ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is its diverse biological activities, which make it a potential drug candidate for the treatment of various diseases. ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is also easy to synthesize and has a high yield. However, one of the limitations of ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity of ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has not been extensively studied, and more research is needed to determine its safety profile.
将来の方向性
There are several future directions for the research on ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One potential direction is to explore its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit acetylcholinesterase and increase the levels of dopamine, which are both implicated in these disorders. Another potential direction is to investigate the use of ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate as an anti-inflammatory agent. ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to reduce the levels of inflammatory cytokines, which can be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, more research is needed to determine the toxicity and safety profile of ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, which can help in the development of potential drug candidates.
合成法
The synthesis of ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves the reaction between 4-biphenylcarboxaldehyde, ethyl acetoacetate, and urea. The reaction is carried out in the presence of a catalyst such as piperidine or pyridine and a solvent such as ethanol or methanol. The product obtained is then purified using column chromatography or recrystallization. The yield of ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is generally high, and the compound is stable under standard laboratory conditions.
科学的研究の応用
Ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess inhibitory activity against several enzymes and proteins, including acetylcholinesterase, monoamine oxidase, and xanthine oxidase. ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has also been found to exhibit antitumor, anti-inflammatory, and antiviral activities. Due to its diverse biological activities, ethyl 4-(4-biphenylyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been explored as a potential drug candidate for the treatment of various diseases.
特性
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(4-phenylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-25-19(23)17-13(2)21-20(24)22-18(17)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,18H,3H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDBCSFTRVIBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(biphenyl-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4959541.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B4959558.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4959566.png)

![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959578.png)

![3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4959590.png)
![1-(4-chlorophenyl)-5-{[(3,3-diphenylpropyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959604.png)
